molecular formula C28H24ClN5 B11216248 7-(4-chlorophenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

7-(4-chlorophenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11216248
M. Wt: 466.0 g/mol
InChI Key: AVJYTXOZPCLSOL-UHFFFAOYSA-N
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Description

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE typically involves multiple steps. One common method involves the reaction of (4-chloropyrrolo[2,3-d]pyrimidin-7-yl)acetic acid with methyl tert-butyl ester . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE stands out due to its unique combination of substituents, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H24ClN5

Molecular Weight

466.0 g/mol

IUPAC Name

7-(4-chlorophenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C28H24ClN5/c29-22-11-13-24(14-12-22)34-19-25(21-7-3-1-4-8-21)26-27(30-20-31-28(26)34)33-17-15-32(16-18-33)23-9-5-2-6-10-23/h1-14,19-20H,15-18H2

InChI Key

AVJYTXOZPCLSOL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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